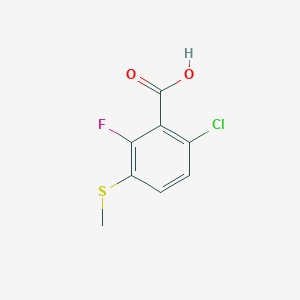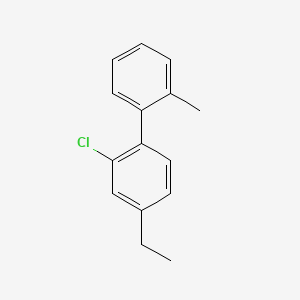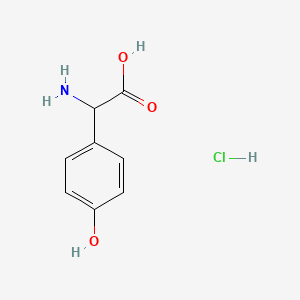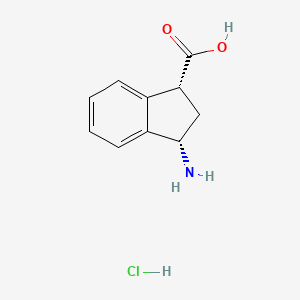
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride: is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an indane ring system substituted with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indane, a bicyclic hydrocarbon.
Functionalization: The indane undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and carboxylation.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R,3S) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitrosoindane, nitroindane.
Reduction Products: Indane-1-alcohol, indane-1-aldehyde.
Substitution Products: N-alkylindane, N-acylindane.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Protein Interaction: Studied for its interaction with various proteins and receptors.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- (1R,3S)-3-aminoindane-1-carboxylic acid
- (1R,3S)-3-aminoindane-1-carboxylic acid;methyl ester
- (1R,3S)-3-aminoindane-1-carboxylic acid;ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the carboxylic acid group (e.g., hydrochloride, methyl ester, ethyl ester).
- Solubility: The hydrochloride salt form is more soluble in water compared to the free acid or ester forms.
- Biological Activity: The hydrochloride form may exhibit different pharmacokinetic properties, influencing its biological activity and therapeutic potential.
Conclusion
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it suitable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1 |
InChI 键 |
NJWVCGBGVWEMGY-RJUBDTSPSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O.Cl |
规范 SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


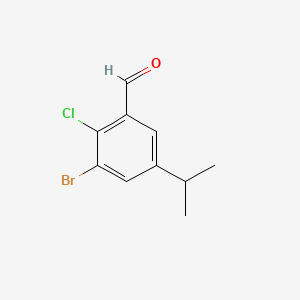
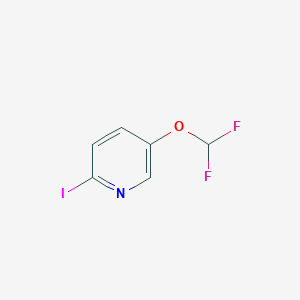

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
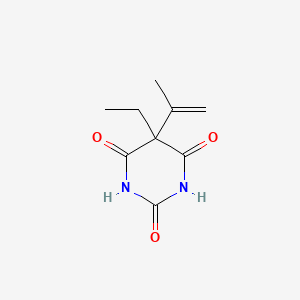

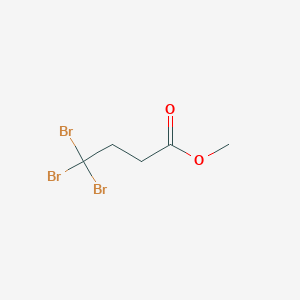
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

